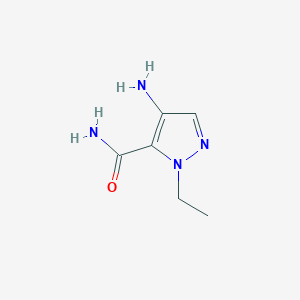
6-Amino-4-methyl-1,2-dihydropyridin-2-one
説明
The compounds under analysis are closely related to the structure of 6-Amino-4-methyl-1,2-dihydropyridin-2-one, although not an exact match. They are derivatives of pyrimidin-4(3H)-one with various substitutions that affect their molecular and electronic structures. These compounds exhibit significant polarization, which is a common characteristic of such molecules due to the presence of various functional groups that can engage in hydrogen bonding and other intermolecular interactions .
Synthesis Analysis
While the provided data does not include specific details on the synthesis of these compounds, the presence of amino, nitroso, and methyl groups suggests that their synthesis likely involves multi-step reactions, including nitrosation and amination. The synthesis of such compounds typically requires careful control of reaction conditions to ensure the correct substitution pattern on the pyrimidinone ring .
Molecular Structure Analysis
The molecular structures of the compounds are characterized by intramolecular N-H...O hydrogen bonds, which contribute to the stabilization of the molecular conformation. The interatomic distances within these molecules indicate a significant polarization of the electronic structures, which is a key factor in their reactivity and interaction with other molecules .
Chemical Reactions Analysis
The compounds exhibit a propensity for forming hydrogen bonds, as evidenced by the various types of hydrogen-bonded motifs observed in their crystal structures. These include two-centre O-H...O, O-H...N, and N-H...O hydrogen bonds, as well as more complex three-centre hydrogen bonds. Such hydrogen bonding capabilities suggest that these molecules could participate in a range of chemical reactions, particularly those involving nucleophilic attack at the polarized sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures and the hydrogen bonding they can form. The presence of hydrogen-bonded ribbons and sheets in their crystal structures indicates that these compounds may have distinct solid-state properties, such as solubility and melting points, which are affected by the extensive hydrogen bonding networks. Additionally, the electronic polarization of these molecules could impact their chemical properties, such as reactivity and the ability to form complexes with other molecules .
科学的研究の応用
-
Pharmaceuticals and Therapeutics
- Pyridopyrimidine derivatives, which are structurally similar to your compound, have shown therapeutic interest .
- These compounds have been synthesized using various protocols and have been approved for use as therapeutics .
- The biological activity and synthetic route for each compound have been presented .
-
Medicinal Chemistry
- 1,4-Dihydropyridine (1,4-DHP), another compound with a similar structure, has diverse pharmaceutical applications .
- Recent accomplishments in the construction of 1,4-DHP with structural and functional modifications have been highlighted .
- The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized .
-
Corrosion Inhibition
-
Mechanism of Inhibition of Steel Corrosion
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
6-amino-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRLXRRNYHEJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427680 | |
| Record name | 6-Amino-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-methyl-1,2-dihydropyridin-2-one | |
CAS RN |
51564-93-3 | |
| Record name | 6-Amino-4-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51564-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-4-methyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)


![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1277593.png)

![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)
![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)


![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)
![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)
![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)